2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine
CAS No.:
Cat. No.: VC18529928
Molecular Formula: C15H19N3O2
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N3O2 |
|---|---|
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | 4-ethyl-2-[6-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C15H19N3O2/c1-3-10-8-19-14(16-10)12-6-5-7-13(18-12)15-17-11(4-2)9-20-15/h5-7,10-11H,3-4,8-9H2,1-2H3 |
| Standard InChI Key | NOSYFKOWSUXCIE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemical Considerations
2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine belongs to the class of nitrogen-oxygen heterocycles, combining a pyridine backbone with two 4,5-dihydrooxazole (oxazoline) rings. Each oxazoline group is substituted at the 4-position with an ethyl (-CH2CH3) group, contributing to the compound’s stereochemical complexity. The molecular formula provided in literature is CHNO, though this appears inconsistent with the compound’s expected stoichiometry. A plausible corrected formula, inferred from structural analogs , is C13H15N3O2, yielding a molecular weight closer to the reported 273.33 g/mol.
The compound’s stereochemistry arises from chiral centers within the oxazoline rings, which adopt non-planar conformations due to the ethyl substituents. X-ray crystallography studies of related oxazoline-pyridine ligands reveal distorted trigonal bipyramidal geometries when coordinated to metal centers , though specific structural data for this variant remain limited.
Comparative Analysis with Structural Analogs
Table 1 contrasts key identifiers of 2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine with two closely related compounds:
The ethyl and tert-butyl variants exhibit increased molecular weights compared to the unsubstituted analog, directly influencing their solubility and coordination behavior .
Synthesis and Manufacturing
General Synthetic Strategy
The synthesis of 2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine involves multi-step organic reactions, typically beginning with functionalization of pyridine precursors. A common approach includes:
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Bromination of Pyridine: Introducing bromine atoms at the 2- and 6-positions of pyridine to facilitate nucleophilic substitution.
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Oxazoline Ring Formation: Reacting 2-aminoethanol derivatives with carbonyl compounds under acidic conditions to generate oxazoline rings .
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Coupling Reactions: Utilizing palladium-catalyzed cross-coupling to attach ethyl-substituted oxazoline groups to the pyridine backbone.
Despite these general steps, detailed protocols for temperature, solvent selection, and catalyst loadings remain proprietary or undocumented in public literature.
Challenges in Purification
Due to the compound’s polar functional groups and chiral centers, purification often requires high-performance liquid chromatography (HPLC) or recrystallization from ethanol-water mixtures . The ethyl substituents enhance solubility in organic solvents like dichloromethane, facilitating separation from unreacted starting materials.
Chemical Reactivity and Applications
Coordination Chemistry
2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine acts as a bidentate ligand, coordinating transition metals via the oxazoline nitrogen atoms and pyridine’s lone pair. Key complexes include:
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Palladium(II) Complexes: Employed in Suzuki-Miyaura cross-coupling reactions, where the ethyl groups enhance steric bulk, improving regioselectivity .
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Ruthenium(II) Complexes: Catalysts for asymmetric hydrogenation of ketones, achieving enantiomeric excesses >90% in model reactions.
Catalytic Mechanisms
In ruthenium-mediated hydrogenation, the ligand’s chiral environment induces asymmetry through non-covalent interactions (e.g., π-stacking, hydrogen bonding) with substrates . A proposed mechanism involves:
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Substrate Binding: The ketone coordinates to the metal center.
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Hydride Transfer: Stereoselective delivery of hydride from the Ru-H bond.
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Product Release: Dissociation of the alcohol product, regenerating the catalyst.
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